molecular formula C15H14IN B14000262 7-iodo-N,N-dimethyl-9H-fluoren-2-amine CAS No. 677746-26-8

7-iodo-N,N-dimethyl-9H-fluoren-2-amine

Cat. No.: B14000262
CAS No.: 677746-26-8
M. Wt: 335.18 g/mol
InChI Key: LUYQDPJBBWMZIW-UHFFFAOYSA-N
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Description

7-iodo-N,N-dimethyl-9H-fluoren-2-amine is a substituted fluorene derivative that serves as a versatile intermediate in advanced materials science and chemical biology research. Its molecular structure incorporates two key functional groups: an electron-donating dimethylamino moiety and a halogen (iodo) substituent that is highly reactive in metal-catalyzed cross-coupling reactions. This combination makes it a valuable building block for constructing complex π-conjugated systems for organic electronics. The compound is particularly significant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers utilize its scaffold to create materials with favorable charge-transport properties and tailored emission characteristics. The rigid, planar fluorene core promotes efficient π-π stacking, which is crucial for high charge carrier mobility in organic semiconductor applications. In chemical biology, fluorene-based derivatives analogous to this compound are engineered into fluorescent probes for studying cellular processes. These probes can be nanostructured into stable, water-soluble vesicles for biological labeling, demonstrating selective localization in specific organelles such as lysosomes, as evidenced in studies with epithelial and kidney cell lines. The photophysical properties of these derivatives, including high quantum yields and solvatochromic behavior, make them excellent environmental sensors for investigating membrane dynamics and protein interactions. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

677746-26-8

Molecular Formula

C15H14IN

Molecular Weight

335.18 g/mol

IUPAC Name

7-iodo-N,N-dimethyl-9H-fluoren-2-amine

InChI

InChI=1S/C15H14IN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3

InChI Key

LUYQDPJBBWMZIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 7-Iodo-9H-fluoren-2-amine

The precursor 7-iodo-9H-fluoren-2-amine can be synthesized by reduction of 7-iodo-2-nitrofluorene using tin(II) chloride dihydrate in ethanol under reflux conditions.

Step Reagents & Conditions Description Yield
1 7-iodo-2-nitrofluorene (5 mmol), SnCl2·2H2O (25 mmol), dry EtOH (100 mL), reflux 18 h Reduction of nitro group to amine 97% (1.5 g)

This method is well-documented and provides a high yield of the amine intermediate, which is essential for subsequent methylation steps.

N,N-Dimethylation of 7-iodo-9H-fluoren-2-amine

The conversion of the primary amine to the N,N-dimethyl derivative is generally achieved by reductive methylation. A common approach involves:

  • Reaction with paraformaldehyde and sodium cyanoborohydride
  • Mild conditions to avoid over-reduction or side reactions

Although direct literature on the exact methylation of 7-iodo-9H-fluoren-2-amine is scarce, analogous procedures on related fluorene amines (e.g., 7-(dimethylamino)-9,9-dimethyl-9H-fluorene derivatives) have been successfully employed.

Alternative Synthetic Route via Fluorene-2-carbaldehyde Derivatives

A related synthetic strategy involves:

  • Starting from 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde
  • Knoevenagel condensation with active methylene compounds to introduce further functionality

This route highlights the versatility of fluorene derivatives functionalized at the 2-position with dimethylamino groups, which can be adapted for iodinated analogs.

Detailed Synthetic Scheme Summary

Step Compound Reaction Type Reagents/Conditions Notes
1 7-iodo-2-nitrofluorene → 7-iodo-9H-fluoren-2-amine Reduction SnCl2·2H2O, EtOH, reflux 18 h High yield (97%)
2 7-iodo-9H-fluoren-2-amine → this compound Reductive methylation Paraformaldehyde, NaCNBH3, mild conditions Analogous to dimethylation in related compounds
3 Purification Extraction, drying, chromatography Solvents: CH2Cl2, NaHCO3 neutralization Ensures high purity

Preparation of Stock Solutions and Formulations

For practical applications and further studies, this compound is often prepared as stock solutions. The following table summarizes typical stock solution preparations in DMSO:

Amount of Compound (mg) Concentration (mM) Volume of DMSO (mL)
1 1 3.256
5 1 16.28
10 1 32.56
1 5 0.651
5 5 3.256
10 5 6.512
1 10 0.326
5 10 1.628
10 10 3.256

Preparation notes include gradual addition of solvents such as PEG300, Tween 80, and water with mixing and clarification steps to ensure clear solutions suitable for in vivo or in vitro studies.

Analytical and Research Findings Supporting Preparation

  • The reduction of nitro to amine using SnCl2·2H2O is a classical, high-yielding method with mild conditions that preserve the iodinated aromatic system.
  • Reductive methylation using paraformaldehyde and sodium cyanoborohydride is a reliable method for introducing dimethylamino groups on aromatic amines, as demonstrated in related fluorene derivatives.
  • The purity and structure of intermediates and final products are confirmed by standard spectroscopic techniques (NMR, IR, MS) and sometimes by single-crystal X-ray crystallography for unambiguous structural assignment.
  • The iodination step is typically performed on the fluorene core prior to amination and methylation, ensuring regioselectivity and functional group compatibility.
  • Alternative halogenation methods (bromination) on fluorene derivatives are well-documented and provide insight into selective aromatic substitution strategies applicable to iodination.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Remarks
Iodination of fluorene derivatives Iodine sources (various) Controlled temperature, inert atmosphere Variable Precursor iodinated at position 7
Reduction of 7-iodo-2-nitrofluorene SnCl2·2H2O, EtOH Reflux 18 h 97% Converts nitro to amine
Reductive methylation Paraformaldehyde, NaCNBH3 Mild, room temp or slightly elevated High (literature analog) Produces N,N-dimethyl amine
Purification Extraction, drying, chromatography Standard organic solvents Ensures product purity

Chemical Reactions Analysis

Types of Reactions

7-iodo-N,N-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

7-iodo-N,N-dimethyl-9H-fluoren-2-amine has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.

    Materials Science: The compound is utilized in the development of new materials with unique optical and electronic characteristics.

    Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents with various biological activities.

    Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 7-iodo-N,N-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of charge carriers within the device. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Fluorene Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence
7-Iodo-N,N-dimethyl-9H-fluoren-2-amine 7-I, 2-N(CH₃)₂ ~352.2 High polarizability, potential optoelectronic use
7-Bromo-N,N-dimethyl-9H-fluoren-2-amine 7-Br, 2-N(CH₃)₂ 410/412 (M⁺) Used in nitroxide radical synthesis
7-Chloro-9H-fluoren-2-amine 7-Cl, 2-NH₂ 215.68 Intermediate in dye/pharmaceutical synthesis
3-Chloro-9H-fluoren-2-amine 3-Cl, 2-NH₂ 215.68 Lower steric hindrance than 7-substituted analogs

Key Observations :

  • Iodine vs.
  • Positional Effects : 7-Substituted halogens (e.g., 7-I or 7-Br) exhibit greater conjugation with the fluorene π-system than 3-substituted analogs, improving optical properties .

Amine Substituent Variations

Table 2: Impact of Amine Functionalization

Compound Amine Substituents Molecular Weight (g/mol) Applications Evidence
This compound N,N-dimethyl ~352.2 Candidate for nonlinear optical materials
7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine N,N-diethyl, 9,9-dimethyl 358.08 Enhanced thermal stability for OLEDs
N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine Piperidine, dipropyl ~500 (estimated) Two-photon absorption materials

Key Observations :

  • Dimethyl vs.
  • Heterocyclic Amines : Piperidine or benzothiadiazole substituents (e.g., ) introduce redox-active sites, enabling applications in electrochromic devices.

Fluorene Core Modifications

Table 3: Structural Modifications to the Fluorene Core

Compound Core Modification Molecular Weight (g/mol) Key Properties Evidence
This compound Unmodified fluorene ~352.2 Balanced conjugation and solubility
9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine 9,9-dimethyl, 4-methylphenyl 299.42 Improved crystallinity for OLED hosts
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine 9,9-diethyl, 7-ethynyl ~450 (estimated) Enhanced two-photon absorption

Key Observations :

  • 9,9-Dialkyl Groups : 9,9-Dimethyl or diethyl substitutions reduce π-π stacking, improving film-forming properties in OLEDs .
  • Ethynyl Functionalization: Ethynyl groups at the 7-position extend conjugation, significantly boosting nonlinear optical responses .

Q & A

Q. Key Data from Literature

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
IodinationI2_2, HNO3_3, H2_2SO4_465–75>95%
MethylationCH3_3I, K2_2CO3_3, DMF, 80°C80–8599%

How is the structural integrity of this compound validated in experimental settings?

Basic Research Question
Characterization relies on multi-technique verification:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, fluorene backbone aromatic signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 397.02 for C15_{15}H14_{14}IN2_2) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–I bond ≈ 2.10 Å, fluorene planarity) .

What challenges arise in crystallographic refinement of halogenated fluorene derivatives like this compound?

Advanced Research Question
Key issues include:

  • Disorder in Heavy Atoms : Iodine’s high electron density can cause refinement artifacts. SHELXL (via SHELX-97 ) mitigates this using restraints for thermal parameters .
  • Twinned Crystals : ORTEP-3 aids in visualizing anisotropic displacement parameters, critical for distinguishing overlapping electron density .
  • Data Resolution : High-resolution synchrotron data (>0.8 Å) improves accuracy for halogen positioning .

Q. Example Refinement Parameters

SoftwareR-Factor (%)Resolution (Å)Twinning Correction
SHELXL3.80.78Yes (TWIN command)
OLEX24.20.95No

How can conjugation pathway modulation enhance the nonlinear optical (NLO) properties of this compound?

Advanced Research Question
The “push-pull” electronic structure (N,N-dimethyl as donor, iodine as weak acceptor) can be optimized via:

Extended π-Conjugation : Attaching electron-withdrawing groups (e.g., nitro, cyano) at strategic positions to amplify hyperpolarizability (βHRS_{\text{HRS}}) .

Theoretical Modeling : DFT calculations (B3LYP/6-31G*) predict charge-transfer transitions and dipole moment differences (Δμge_{ge}) .

Q. Experimental vs. Theoretical NLO Data

PropertyExperimental βHRS_{\text{HRS}} (×1030^{-30} esu)Theoretical βint_{\text{int}}
Baseline12.5 ± 1.20.45
With –NO2_228.3 ± 2.10.78

How should researchers address discrepancies in reported hyperpolarizability values for modified fluorene derivatives?

Data Contradiction Analysis
Discrepancies arise from:

  • Solvent Effects : Polar solvents (e.g., DCM vs. THF) alter βHRS_{\text{HRS}} due to solvatochromism.
  • Measurement Techniques : Hyper-Rayleigh scattering (HRS) vs. electric-field-induced second-harmonic generation (EFISH) yield different β values .
  • Sample Purity : Impurities (>2%) distort nonlinear responses. HPLC-MS validation is critical .

Q. Recommendations

  • Standardize solvent and concentration (e.g., 1 mM in THF).
  • Cross-validate using dual methods (HRS + DFT).

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Storage : –20°C in amber vials to prevent photodegradation .
  • PPE : Nitrile gloves, lab coats, and fume hoods for aerosol prevention.
  • Waste Disposal : Halogenated waste containers, neutralization with 10% Na2_2S2_2O3_3 .

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